3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of glycine with hydroxymethylfurfural (HMF) under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques to achieve high throughput and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted amino acids .
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and hydroxymethyl group play crucial roles in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(furan-2-yl)propanoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a methyl group instead of a hydroxymethyl group, leading to variations in its biological activity and applications.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
682803-04-9 |
---|---|
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
3-amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C8H11NO4/c9-6(3-8(11)12)7-2-1-5(4-10)13-7/h1-2,6,10H,3-4,9H2,(H,11,12) |
InChI-Schlüssel |
FIJDZTGKISHNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(CC(=O)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.